molecular formula C26H20N2O2S B11078252 2-(benzylsulfanyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

2-(benzylsulfanyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

Cat. No.: B11078252
M. Wt: 424.5 g/mol
InChI Key: ADTDMHJJLPUQMZ-UHFFFAOYSA-N
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Description

    2-(benzylsulfanyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide: is a chemical compound with a complex structure. It combines an amide group, a benzylsulfanyl (thioether) moiety, and a pyridine ring.

  • The compound’s systematic name reflects its substituents and connectivity, ensuring clarity in chemical nomenclature.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes may vary, one common approach involves the reaction of 4-(pyridin-4-ylcarbonyl)benzoic acid with benzyl mercaptan (benzylsulfanyl chloride) followed by amide formation.

      Reaction Conditions: These reactions typically occur under inert atmospheres (nitrogen or argon) and in suitable solvents (e.g., dichloromethane, dimethylformamide).

      Industrial Production: While industrial-scale production details may not be readily available, laboratory-scale synthesis provides a foundation for further optimization.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as amine-substituted analogs or reduced forms.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists exploring novel reactions or ligand design.

      Biology: Researchers may investigate its interactions with biological macromolecules (e.g., proteins, DNA) or its potential as a fluorescent probe.

      Medicine: Its pharmacological properties could be explored for drug development (e.g., as an enzyme inhibitor or receptor modulator).

      Industry: Applications in materials science (e.g., luminescent materials) or catalysis are possible.

  • Mechanism of Action

      Targets: Investigate whether the compound interacts with specific proteins, enzymes, or receptors.

      Pathways: Explore signaling pathways affected by the compound (e.g., MAPK, PI3K/Akt).

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the benzylsulfanyl group or the pyridine-carbonyl combination.

      Similar Compounds: While I don’t have a specific list, explore related compounds like benzamides, thioethers, or pyridine derivatives.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C26H20N2O2S

    Molecular Weight

    424.5 g/mol

    IUPAC Name

    2-benzylsulfanyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

    InChI

    InChI=1S/C26H20N2O2S/c29-25(21-14-16-27-17-15-21)20-10-12-22(13-11-20)28-26(30)23-8-4-5-9-24(23)31-18-19-6-2-1-3-7-19/h1-17H,18H2,(H,28,30)

    InChI Key

    ADTDMHJJLPUQMZ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=NC=C4

    Origin of Product

    United States

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